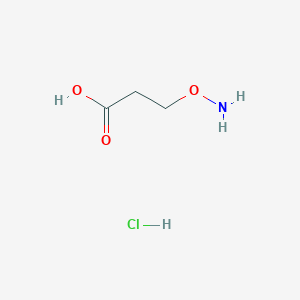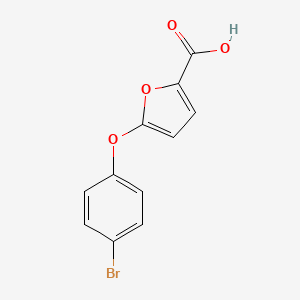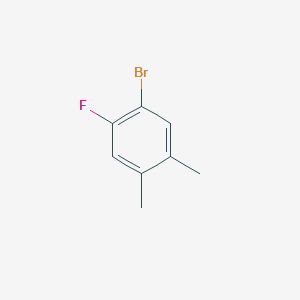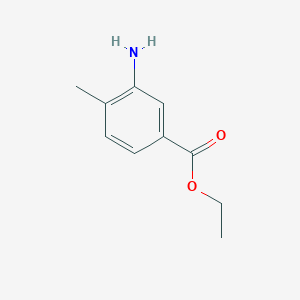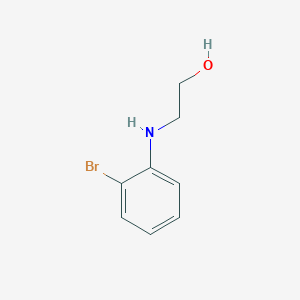
2-(2-Bromo-phenylamino)-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-phenylamino)-ethanol is a compound that can be involved in various chemical reactions and has potential applications in the synthesis of complex molecules. While the specific compound is not directly mentioned in the provided papers, related compounds and reactions are discussed, which can give insights into the chemistry of similar bromo-phenylamino alcohols.
Synthesis Analysis
The synthesis of related compounds involves cascade reactions and copper-catalyzed processes. For instance, o-bromobenzyl alcohol, which shares a bromo-phenyl motif with our compound of interest, is used as an annulating reagent in the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed reaction . Similarly, 2-(phenylamino)ethanols have been reacted with 3-diazoindolin-2-imines under copper catalysis to produce chiral spiro[indoline-3,2'-oxazolidin]-2-imines . These methods suggest potential synthetic routes that could be adapted for the synthesis of 2-(2-Bromo-phenylamino)-ethanol.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by spectroscopic methods, elemental analysis, and sometimes by crystallography. For example, the structure of a bis[2-(2-aminoethylamino)ethanol]copper(II) complex was confirmed by spectroscopic methods and other analyses . The absolute configuration of a related compound, 1-[(4-(Bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol, was determined using chiral ligands and zinc metal . These studies provide a framework for analyzing the molecular structure of 2-(2-Bromo-phenylamino)-ethanol.
Chemical Reactions Analysis
The chemical reactivity of bromo-phenyl compounds can vary with the reaction conditions. For example, the photochemistry of 2,2,2-tribromoethyl-(2'-phenylacetate) depends on the solvent, leading to products with reduced C-Br bonds or the formation of ester derivatives . This indicates that 2-(2-Bromo-phenylamino)-ethanol could also exhibit diverse reactivity depending on the reaction environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied in various contexts. The bis[2-(2-aminoethylamino)ethanol]copper(II) complex exhibits semiconductor behavior and gas sensing properties for certain volatile organic compounds . The enantioseparation of 1-(p-bromophenyl)ethanol by crystallization with permethylated β-cyclodextrin demonstrates the chiral recognition capabilities of host-guest complexes . These findings suggest that 2-(2-Bromo-phenylamino)-ethanol may also have interesting physical and chemical properties worthy of investigation.
Applications De Recherche Scientifique
-
Pharmaceutical Intermediate
-
Synthesis of Neo-Confused Porphyrins
- Field : Organic & Biomolecular Chemistry
- Application : A compound with a similar structure, “2-bromo- and 2-phenyl-neo-confused porphyrins”, has been synthesized . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). Neo-confused porphyrins (neo-CPs) are aromatic structures with a CNNN coordination core .
- Method of Application : The synthesis involved acid-catalyzed condensation of suitably substituted 1,2’-dipyrrylmethane dialdehydes with a 2,2’-dipyrrylmethane, followed by oxidation with aqueous ferric chloride solutions .
- Results or Outcomes : The neo-CPs were obtained in 40-45% yield . These porphyrin analogues had slightly reduced diatropic ring currents and slowly decomposed in solution .
-
Synthesis of Substituted 2-Bromo Phenols
- Field : Organic Chemistry
- Application : Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones . Phenols are important in the production of plastics, resins, pharmaceuticals, and a variety of chemical intermediates.
- Method of Application : The synthesis involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C .
- Results or Outcomes : The efficiency of such a procedure and the possible mechanism are discussed in the research .
-
Pharmaceutical Compound
-
Synthesis of Porphyrin Isomers
- Field : Organic & Biomolecular Chemistry
- Application : A compound with a similar structure, “2-bromo- and 2-phenyl-neo-confused porphyrins”, has been synthesized . Porphyrin isomers with a 1,3-connected pyrrolic subunit, are aromatic structures with a CNNN coordination core .
- Method of Application : The synthesis involved acid-catalyzed condensation of suitably substituted 1,2’-dipyrrylmethane dialdehydes with a 2,2’-dipyrrylmethane, followed by oxidation with aqueous ferric chloride solutions .
- Results or Outcomes : The neo-CPs were obtained in 40-45% yield . These porphyrin analogues had slightly reduced diatropic ring currents and slowly decomposed in solution .
-
Pharmaceutical Compound
- Field : Pharmaceutical Industry
- Application : A compound named “Tetradecanoic Acid (1-(2-Bromo-Phenylamino)-2,2,2-Trichloro-Ethyl)-Amide” is available from Sigma-Aldrich . This compound might be used in the synthesis of pharmaceutical products.
- Results or Outcomes : The outcome of using this compound would be the production of a specific pharmaceutical product. The effectiveness of the product would depend on many factors, including the quality of the compound .
Propriétés
IUPAC Name |
2-(2-bromoanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZPFCJTBVZLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502922 |
Source


|
| Record name | 2-(2-Bromoanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-phenylamino)-ethanol | |
CAS RN |
87762-20-7 |
Source


|
| Record name | 2-(2-Bromoanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

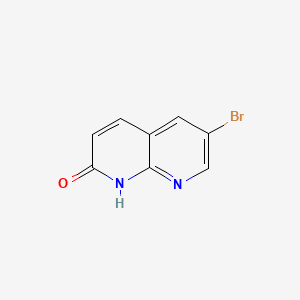
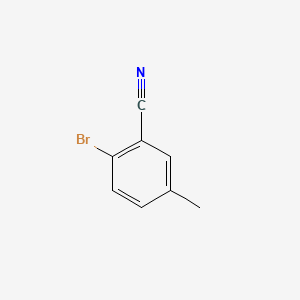
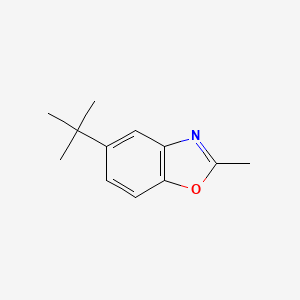
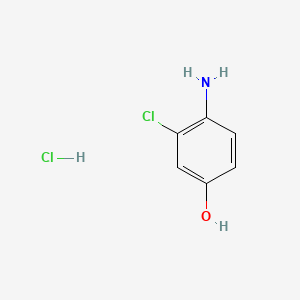
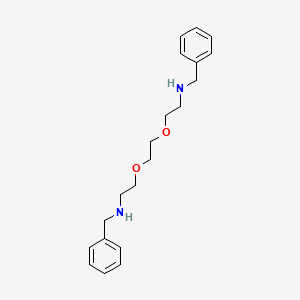
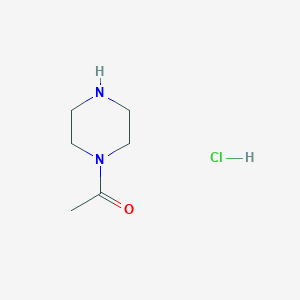
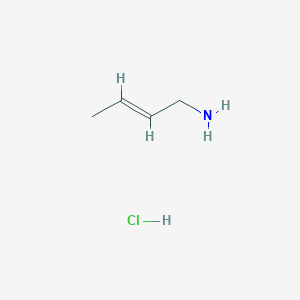
![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)


